![molecular formula C12H9F2NO3 B2776151 3-[5-(2,6-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid CAS No. 923810-25-7](/img/structure/B2776151.png)
3-[5-(2,6-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[5-(2,6-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid” is a chemical compound with the molecular formula C12H9F2NO3 and a molecular weight of 253.2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The compound has a predicted melting point of 143.03°C and a predicted boiling point of approximately 388.2°C at 760 mmHg . The predicted density is approximately 1.4 g/cm3, and the predicted refractive index is n20D 1.54 .科学的研究の応用
Perfluorinated Compounds in Biological Samples
A study by Fromme et al. (2017) aimed to quantify the body burden of different perfluorinated substances, including perfluorooctanoate (PFOA) and its replacements like ADONA, in populations living near a former PFOA production plant. The study found varying levels of perfluorinated compounds across different populations, with the highest exposure levels found close to the production site. ADONA was detected only in a few samples, indicating its presence but at low concentration levels. The study suggests that while health risks related to ADONA under current exposure scenarios are unlikely, efforts should be made to reduce PFOA exposure, especially for populations living close to production facilities Fromme et al., 2017.
Exposure to Polyfluoroalkyl Chemicals and Health Outcomes
Investigations into the health implications of exposure to perfluoroalkyl and polyfluoroalkyl substances (PFAS) have revealed associations with various health outcomes. For example, a study by Hoffman et al. (2010) examined the association between exposure to four PFAS and parental report of attention deficit/hyperactivity disorder (ADHD) in children aged 12-15 years. The study found that higher serum levels of PFAS were associated with increased odds of ADHD, suggesting that exposure to these compounds may have adverse effects on children's neurodevelopment Hoffman et al., 2010.
作用機序
Target of Action
The primary targets of 3-[5-(2,6-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include pH, temperature, and the presence of other molecules in the environment.
特性
IUPAC Name |
3-[5-(2,6-difluorophenyl)-1,3-oxazol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3/c13-7-2-1-3-8(14)12(7)9-6-15-10(18-9)4-5-11(16)17/h1-3,6H,4-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDXPHFFQRKPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CN=C(O2)CCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2776070.png)
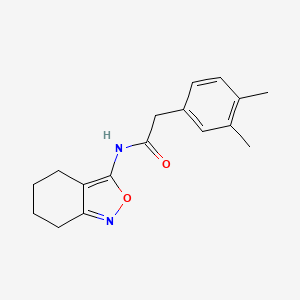
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2776075.png)
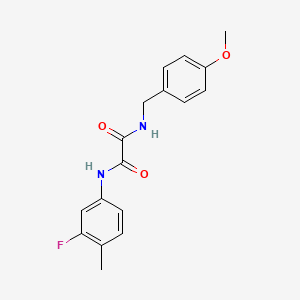
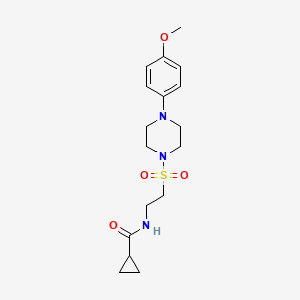
![1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2776078.png)
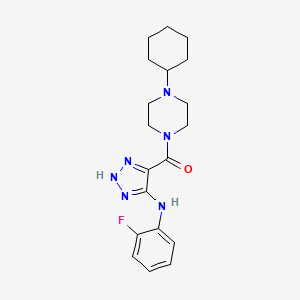
![3-(2-chlorophenyl)-5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2776080.png)
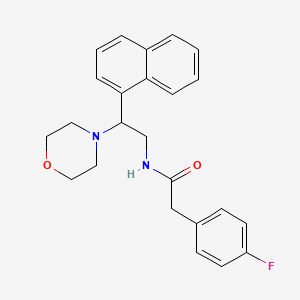
![N-[cyano(2-fluorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2776085.png)
![4-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl methanesulfonate](/img/structure/B2776086.png)
![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2776087.png)
![N'-(2-chlorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2776088.png)
